

Mebanazine pharmacokinetics metabolism research

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Compound Focus: Mebanazine

CAS No.: 65-64-5

Cat. No.: S583082

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Mebanazine Data Summary

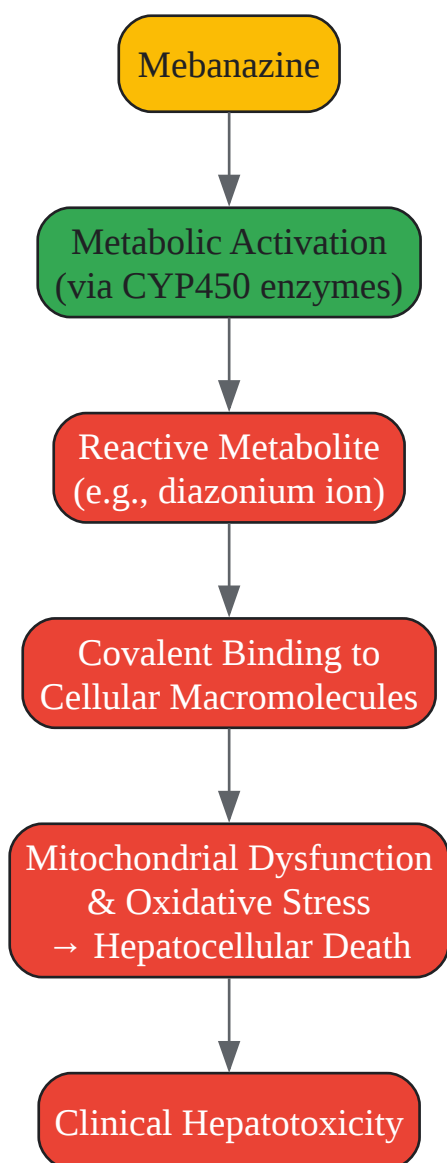
Aspect	Available Data	Key Findings / Status
General Information	DrugBank [1]	Known as Actomol; hydrazine-class Monoamine Oxidase Inhibitor (MAOI); previously used as an antidepressant; withdrawn from market.
Pharmacokinetics & Metabolism	DrugBank [1]	Not Available. Specific data on absorption, distribution, metabolism, and excretion is lacking in the published literature.
Primary Toxicity & Withdrawal Reason	DrugBank [1]	Hepatotoxicity. The drug was discontinued due to its potential to cause liver injury.
Proposed Bioactivation Risk	PMC [2]	Structural Alert (Hydrazine moiety). The hydrazine group is a known "toxicophore" that can be metabolically activated into reactive, cytotoxic species.

Inferred Mechanisms and Research Context

While direct metabolic data for **mebanazine** is unavailable, its hepatotoxicity can be understood in the broader context of antidepressant bioactivation and hydrazine-based drugs.

- **Hydrazine Group as a Toxicophore:** The hydrazine group in **mebanazine** is a recognized structural alert associated with drug-induced liver injury (DILI) [2]. This moiety can undergo metabolic activation by cytochrome P450 enzymes or other pathways to form reactive intermediates. These reactive metabolites can covalently bind to cellular proteins and DNA, disrupting normal function and potentially leading to cell death and liver injury [2].
- **Connection to Antidepressant DILI:** Drug-induced liver injury is a known risk factor for several antidepressants and has been a leading cause of drug withdrawal [2]. The bioactivation of a drug to form reactive metabolites is a significant contributing factor to this toxicity.

Based on this known risk associated with its chemical structure, the following diagram illustrates the proposed mechanism for **mebanazine**'s hepatotoxicity:



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Research Implications and Alternatives

The case of **mebanazine** highlights a critical lesson in drug development. Although modern pharmacokinetic and metabolic studies for this specific compound are lacking, its history underscores the importance of:

- **Early Screening for Structural Alerts:** Modern drug discovery prioritizes identifying and mitigating chemical moieties (like hydrazine) that are prone to bioactivation [2].
- **Advanced Trapping Assays:** Current protocols use agents like glutathione to trap and identify reactive metabolites during preclinical development [2].

- **Focus on Safer Alternatives:** The withdrawal of **mebanazine** and other hepatotoxic drugs has driven the development of antidepressants with safer metabolic profiles.

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References

1. Mebanazine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Metabolic bioactivation of antidepressants - PubMed Central [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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